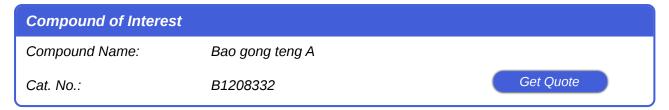


Spectroscopic and Structural Elucidation of Bao Gong Teng A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bao Gong Teng A**, a tropane alkaloid isolated from Erycibe obtusifolia Benth. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug development. The data presented herein is compiled from various studies on the total synthesis and characterization of this compound.[1][2][3][4]

Chemical Structure

Figure 1: Chemical Structure of Bao Gong Teng A

Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol IUPAC Name: (1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl benzoate

Spectroscopic Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Bao Gong Teng A**.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of **Bao Gong Teng A**. The data presented here is consistent with the tropane skeleton and the presence of a benzoyl group.



Table 1: ¹H NMR Spectroscopic Data for **Bao Gong Teng A** (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.05	d	7.5	2H	H-2', H-6'
7.58	t	7.5	1H	H-4'
7.46	t	7.5	2H	H-3', H-5'
5.25	t	5.0	1H	H-2
3.40	br s	1H	H-1	
3.25	br s	1H	H-5	
2.50	S	3H	N-CH₃	
2.20 - 2.05	m	2H	H-6, H-7	_
1.95 - 1.80	m	2H	H-3, H-4	_
1.70 - 1.55	m	2H	H-6, H-7	

Table 2: ¹³C NMR Spectroscopic Data for **Bao Gong Teng A** (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Atom
166.5	C=O
133.0	C-4'
130.5	C-1'
129.7	C-2', C-6'
128.4	C-3', C-5'
68.0	C-2
62.5	C-1
62.0	C-5
40.5	N-CH₃
35.0	C-6, C-7
28.5	C-3, C-4

Infrared (IR) Spectroscopy

The IR spectrum of **Bao Gong Teng A** reveals key functional groups present in the molecule.

Table 3: IR Spectroscopic Data for Bao Gong Teng A



Wavenumber (cm ⁻¹)	Intensity	Assignment	
3400 - 3200	Broad	O-H Stretch (trace water)	
3060	Weak	Aromatic C-H Stretch	
2950 - 2850	Medium	Aliphatic C-H Stretch	
1715	Strong	C=O Stretch (Ester)	
1600, 1470	Medium	Aromatic C=C Stretch	
1270	Strong	C-O Stretch (Ester)	
1110	Strong	C-N Stretch	
710	Strong	Aromatic C-H Bend	

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data confirms the elemental composition of **Bao Gong Teng A**.

Table 4: Mass Spectrometry Data for Bao Gong Teng A

Ionization Mode	Mass Analyzer	m/z [M+H]+	Formula
ESI	TOF	232.1332	C14H18NO2

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like **Bao Gong Teng A**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Bao Gong Teng A** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.



- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- Data Processing: The raw data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: A thin film of purified **Bao Gong Teng A** is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.
- Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum of the clean KBr plate is subtracted.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Bao Gong Teng A** (approximately 10 μg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 5 μL/min. The mass spectrometer is operated in positive ion mode with a mass range of m/z 100-500.



 Data Processing: The acquired data is processed to determine the accurate mass of the protonated molecular ion [M+H]+, which is then used to calculate the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Bao Gong Teng A**.

Caption: Workflow for Natural Product Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for **Bao Gong Teng A**. For more detailed information, including copies of the original spectra, researchers are encouraged to consult the supplementary information of the cited synthetic studies.[2][3]

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Bao Gong Teng A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208332#spectroscopic-data-for-bao-gong-teng-a-nmr-ir-ms]

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